2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

Description

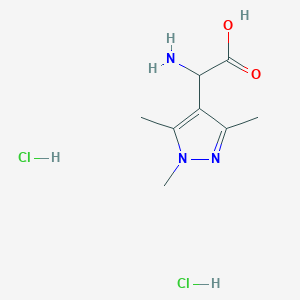

2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride (CAS: 1214701-09-3) is a small-molecule scaffold widely utilized in laboratory research. Its molecular formula is C₈H₁₅Cl₂N₃O₂ (molecular weight: 256.13 g/mol), comprising a pyrazole ring substituted with three methyl groups and an acetic acid backbone modified with an amino group at the α-position, stabilized as a dihydrochloride salt . This compound is marketed as a versatile building block for drug discovery and chemical synthesis, with a purity of ≥95% . Notably, its dihydrochloride form enhances solubility in aqueous media compared to free-base analogs, making it advantageous for biological assays .

Properties

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;;/h7H,9H2,1-3H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWHWHGDRYAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket (active site) of the leishmania major.

Mode of Action

Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy.

Result of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting potential antiparasitic effects. More research is needed to fully understand the molecular and cellular effects of this compound.

Biological Activity

2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride (CAS No. 1214701-09-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 256.13 g/mol

- CAS Number : 1214701-09-3

- Synonyms : 2-amino-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride

The compound is characterized by a pyrazole ring, which contributes to its biological activity. Pyrazole derivatives are known for their varied pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). In one study, it inhibited cell proliferation with a mean growth percentage of 54.25% in HepG2 cells and 38.44% in HeLa cells .

Anti-inflammatory Effects

The compound also acts as an anti-inflammatory agent. Its mechanism involves the inhibition of TNF-alpha release in response to lipopolysaccharide (LPS) stimulation:

| Compound | IC50 Value (mM) | Effect |

|---|---|---|

| This compound | 0.48 | Inhibition of TNF-alpha release |

This suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish their therapeutic effects. For example:

- N1 Substitution : The introduction of different alkyl or aryl groups at the N1 position affects anticancer activity. Compounds with specific substitutions have demonstrated improved efficacy against cancer cells while maintaining low toxicity against normal fibroblasts .

Study on Anticancer Properties

A comprehensive study examined the effects of several pyrazole derivatives, including this compound, on cancer cell lines. The results indicated that:

- HeLa Cells : Showed a significant reduction in proliferation.

- Normal Fibroblasts : Displayed minimal toxicity, indicating a favorable therapeutic index.

These findings support the compound's potential as a selective anticancer agent .

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of the compound through its effect on cytokine release in human blood samples. The results revealed that at a concentration of 10 mM, it achieved a remarkable inhibition rate of 97.7% for TNF-alpha release compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its pyrazole moiety is known for various biological activities, including anti-inflammatory and antimicrobial properties. Studies have indicated that derivatives of pyrazole compounds can inhibit certain enzymes or interact with specific biological targets, leading to therapeutic effects.

- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid have been synthesized and tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Agricultural Science

In agriculture, compounds with pyrazole structures are being explored for their potential as agrochemicals. Their ability to modulate plant growth and protect against pests makes them valuable in developing new pesticides and herbicides.

- Pesticidal Properties : Preliminary studies indicate that pyrazole derivatives can act as effective insecticides or fungicides. The mechanism often involves disrupting the biological processes of pests or pathogens, thereby enhancing crop yield and health.

Materials Science

The unique properties of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride also lend themselves to applications in materials science, particularly in the synthesis of novel polymers or nanomaterials.

- Polymer Synthesis : The compound can be used as a building block in the synthesis of functional polymers that exhibit desirable properties such as thermal stability or enhanced mechanical strength. These materials could find applications in various industries, including automotive and aerospace.

Case Studies

Several studies have documented the synthesis and characterization of pyrazole derivatives, highlighting their potential applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride can be contextualized against related α-amino acetic acid derivatives and pyrazole-containing compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Diversity: The trimethylpyrazole moiety in the target compound provides steric bulk and electron-rich aromaticity, distinguishing it from phenyl- or pyridyl-substituted analogs . Dihydrochloride salts (e.g., target compound and ethyl ester analog ) exhibit superior aqueous solubility compared to free acids or monohydrochloride forms (e.g., 2-iodophenyl derivative ).

Functional Group Impact :

- Ester derivatives (e.g., ethyl ester dihydrochloride ) may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid. In contrast, the target compound’s free acid form is directly bioactive .

- Halogenated analogs (e.g., 4-bromo or 2-iodo derivatives ) are valuable in cross-coupling reactions or as heavy-atom markers in crystallography.

Applications :

- The target compound’s pyrazole core is critical for targeting enzymes like kinases or cyclooxygenases, whereas pyridyl analogs (AS132205) are more suited for metal chelation .

- Dihydrochloride salts are preferred in high-throughput screening due to enhanced stability and solubility .

Research and Industrial Relevance

- Pyrazole derivatives are extensively studied for anti-inflammatory and anticancer properties .

- The dihydrochloride salt form aligns with industry trends favoring stable, water-soluble intermediates for preclinical testing .

Discrepancies and Limitations

- Molecular Formula Conflicts : cites the formula as C₈H₁₄ClN₃O₂ , which likely omits one HCl molecule. The dihydrochloride form (C₈H₁₅Cl₂N₃O₂) in is chemically consistent .

- Data Gaps : Specific solubility, melting point, or bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.

Preparation Methods

Reaction Pathway

The preparation of this compound typically involves the following steps:

- Starting Materials :

- Trimethylpyrazole derivatives : These serve as the primary precursor.

- Chloroacetyl chloride or activated acetamide precursors: Used as reagents for nucleophilic substitution.

- Reaction Conditions :

- The reaction is carried out in an organic solvent such as dichloromethane.

- A base like triethylamine is added to neutralize the hydrochloric acid formed during the process.

- Low temperatures are maintained to minimize side reactions and ensure selectivity.

Mechanism

The synthesis follows a nucleophilic substitution mechanism:

- The amino group on the trimethylpyrazole derivative attacks the carbonyl carbon of chloroacetyl chloride or acetamide, forming an intermediate.

- Subsequent protonation and stabilization yield the desired product.

Reaction Optimization

Parameters

To achieve high yield and purity, reaction parameters such as temperature, solvent choice, and reagent molar ratios are optimized:

- Temperature Range : Typically between 0°C and 10°C.

- Solvent Volume : Dichloromethane is used in excess to ensure complete dissolution of reactants.

- Base Concentration : Triethylamine is added in slight excess to neutralize all acidic byproducts.

Industrial Scale-Up

For large-scale production:

- Continuous flow reactors are employed to maintain consistent reaction conditions.

- Automated systems ensure precise control over temperature and reagent addition rates.

Purification Techniques

Recrystallization

Recrystallization is performed using ethanol or methanol as solvents to remove impurities.

Column Chromatography

A silica gel column is used to separate the product from side products. Elution is carried out with a gradient of polar solvents such as ethyl acetate and hexane.

Characterization Methods

Spectroscopic Techniques

Characterization ensures structural integrity and purity:

- NMR Spectroscopy :

- IR Spectroscopy :

- Detects functional groups like amide C=O (~1650–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹).

- Mass Spectrometry (LC-MS) :

- Validates molecular weight and tracks reaction progress.

Elemental Analysis

Elemental analysis verifies stoichiometry, ensuring that the molecular formula matches theoretical values.

Data Tables

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature Range | 0°C–10°C |

| Purification Method | Recrystallization, Column Chromatography |

| Characterization Techniques | NMR, IR, LC-MS |

Notes on Reactivity

The substitution pattern on the pyrazole ring influences reactivity significantly:

- Trimethyl groups provide steric hindrance, enhancing selectivity during nucleophilic attack.

- Comparative studies with dimethyl analogs show reduced reactivity due to steric effects.

Q & A

Q. What advanced techniques characterize the compound’s hygroscopicity and hydration states?

- Methodological Answer : Use dynamic vapor sorption (DVS) to measure moisture uptake at varying relative humidity. Pair with thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) to detect hydrate formation. For crystalline forms, apply solid-state NMR to distinguish bound vs. unbound water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.